4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride
Description
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride derivative characterized by a unique combination of substituents: a bromine atom at the 4-position, a cyano group at the 3-position, and a fluorine atom at the 5-position. This trifunctional structure imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemicals, and materials science. The sulfonyl chloride group (-SO₂Cl) enhances reactivity in nucleophilic substitution reactions, while the electron-withdrawing cyano and fluorine groups modulate the compound’s electrophilicity and stability .
Properties
IUPAC Name |
4-bromo-3-cyano-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)1-5(2-6(7)10)14(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBWITNIHMQFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination
From patent literature on related compounds (e.g., 4-bromo-2,3,5,6-tetrafluorobenzene derivatives), halogenation is often achieved using bromopentafluorobenzene as a starting material. The bromine is introduced selectively on the aromatic ring, often under nitrogen atmosphere with copper(I) iodide catalysis and strong bases like potassium tert-butoxide to facilitate nucleophilic aromatic substitution of fluorines by bromine or other nucleophiles.
| Reagent | Conditions | Outcome |
|---|---|---|
| 2,3,4,5,6-Bromopentafluorobenzene | N2 atmosphere, 40-120 °C, CuI catalyst, potassium tert-butoxide | Selective substitution to introduce bromine and fluorine substituents |
Introduction of the Cyano Group
The cyano group is generally introduced via nucleophilic aromatic substitution where a fluorine atom on the aromatic ring is replaced by a cyano group using cyanide salts (e.g., KCN or NaCN) under controlled conditions. This step requires careful control of temperature and solvent to avoid side reactions.
Sulfonation and Conversion to Sulfonyl Chloride
Sulfonation is typically performed by treating the aromatic compound with chlorosulfonic acid or sulfur trioxide to install the sulfonic acid group at the desired position. The resulting sulfonic acid is then converted to sulfonyl chloride by reaction with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Typical Sulfonyl Chloride Formation:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid (ClSO3H) | 0-50 °C, controlled addition | Forms sulfonic acid intermediate |
| Chlorination | Thionyl chloride (SOCl2) | Reflux, inert atmosphere | Converts sulfonic acid to sulfonyl chloride |
Summary Table of Preparation Steps
Research Findings and Considerations
- Catalyst and base choice is critical in the nucleophilic substitution steps to achieve high regioselectivity and yield. Copper(I) salts and strong bases like potassium tert-butoxide have been proven effective.
- Temperature control during cyanation and sulfonation steps is essential to prevent side reactions and degradation.
- Purification often involves recrystallization from solvents such as chloroform or ethyl acetate to obtain high purity product.
- Environmental and safety aspects favor using less toxic reagents and solvents, and minimizing by-products such as CO2 and ethanol during hydrolysis steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamides, while reduction can produce sulfinic acids or thiols.
Scientific Research Applications
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides, sulfonylureas, and other derivatives.
Comparison with Similar Compounds
a) Reactivity Trends
- Electron-Withdrawing Groups (EWGs): The cyano group in 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride increases electrophilicity at the sulfonyl chloride group compared to analogs like 4-Bromo-3-fluorobenzenesulfonyl chloride. This enhances its reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- Steric Effects: Compounds with adjacent substituents (e.g., 4-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride) exhibit reduced reaction rates due to steric hindrance, whereas the meta-substitution pattern in the target compound allows for unimpeded access to the sulfonyl chloride group .
b) Solubility and Stability
- The fluorine atom in the 5-position improves solubility in aprotic solvents (e.g., DMF, THF) compared to non-fluorinated analogs. However, the cyano group may reduce solubility in aqueous media due to hydrophobic interactions .
- Thermal stability is superior to thiophene-based analogs (e.g., 5-Bromo-4-methoxythiophene-3-carbonyl chloride), which degrade at temperatures above 80°C .
Notes
Contradictions: Substituent positional isomers (e.g., 3-Bromo-4-fluorobenzenesulfonyl chloride vs. 4-Bromo-3-fluorobenzenesulfonyl chloride) exhibit divergent solubility profiles despite identical molecular weights, highlighting the critical role of substitution patterns .
Safety Considerations: Like all sulfonyl chlorides, this compound requires careful handling due to its lachrymatory and corrosive nature. Standard first-aid measures for sulfonyl chlorides (e.g., immediate washing with soap for skin contact) apply .
Biological Activity
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is an organic compound with significant biological activity, primarily due to its electrophilic nature and ability to interact with various biomolecules. This compound is characterized by a sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles, making it a valuable tool in biochemical research and pharmaceutical development.
- Chemical Formula : C7H2BrClFNO2S
- Molecular Weight : Approximately 251.52 g/mol
- Structure : Contains bromine, fluorine, cyano, and sulfonyl chloride groups.
The biological activity of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride primarily involves:
- Covalent Modification : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein functions.
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes by modifying active sites, which can alter metabolic pathways and cellular signaling .
Biological Activities
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride have shown significant activity against murine leukemia and other cancer types .
- Antiviral Properties : It has been noted for its potential antiviral effects, particularly against viruses such as Herpes simplex and Poliovirus .
- Anti-inflammatory Effects : Studies have demonstrated that related compounds can inhibit nitric oxide secretion in macrophages, suggesting anti-inflammatory properties .
Case Study 1: Antitumor Activity
A study evaluated the effects of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride on the HCT116 human colon cancer cell line. The compound was found to induce apoptosis and inhibit cell proliferation at concentrations as low as 6 μM. The mechanism involved the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was used to study its interaction with serine hydrolases. It was shown that the electrophilic nature of the sulfonyl chloride allowed it to covalently modify these enzymes, leading to a significant decrease in their activity and impacting various metabolic pathways .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride, and how can purity be verified?
- Synthesis Strategy : The compound's synthesis likely involves halogenation and sulfonation steps. For example, bromine/fluorine substitution on a benzene ring followed by sulfonyl chloride introduction via chlorosulfonation. Controlled reaction conditions (e.g., low temperatures for sulfonation) are critical to avoid side reactions like hydrolysis of the sulfonyl chloride group .
- Purity Verification : Use HPLC (>98% purity threshold) and GC-MS to detect impurities. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for bromine (deshielding effects), cyano (~110-120 ppm in ¹³C NMR), and sulfonyl chloride groups .
Q. How should researchers handle and store this compound to prevent decomposition?
- Handling : Perform reactions under inert atmospheres (argon/nitrogen) due to moisture sensitivity. Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for weighing .
- Storage : Store at 0–6°C in airtight, light-resistant containers under nitrogen. Decomposition occurs rapidly in humid environments, releasing HCl and forming sulfonic acid derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and cyano (C≡N stretch ~2240 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (C₇H₂BrClFNO₂S, theoretical m/z 273.50) and fragmentation patterns .
- NMR : ¹⁹F NMR detects fluorine environments (chemical shifts influenced by adjacent substituents) .
Advanced Research Questions
Q. How do the substituents (Br, CN, F) influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
- Electronic Effects : The electron-withdrawing cyano and fluorine groups activate the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols). Bromine’s inductive effect further enhances electrophilicity.
- Steric Considerations : The meta-cyano and para-fluoro substituents may direct nucleophiles to specific positions. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects .
Q. What strategies optimize the use of this compound in synthesizing trifluoromethylated sulfonamides for medicinal chemistry?
- Reaction Design : React with amines under mild conditions (0–25°C) in DMF or acetonitrile. For example, coupling with 4-aminopiperidines yields sulfonamide derivatives. Monitor reaction progress via TLC (Rf shifts) .
- Challenges : Competing hydrolysis can occur; use molecular sieves to scavenge water. Catalytic bases (e.g., Et₃N) improve yields by neutralizing HCl byproducts .
Q. How can researchers resolve contradictory data regarding the stability of this compound in different solvents?
- Methodological Approach : Conduct accelerated stability studies in solvents (DMSO, DCM, THF) at 25°C and 40°C. Quantify degradation via HPLC every 24 hours.
- Data Interpretation : Polar aprotic solvents like DMSO may stabilize the sulfonyl chloride group better than chlorinated solvents due to reduced nucleophilicity .
Q. What role does this compound play in synthesizing Suzuki coupling precursors for fluorinated polymers?
- Application : The bromine substituent enables palladium-catalyzed cross-coupling with boronic acids (e.g., 4-fluorophenylboronic acid). The sulfonyl chloride group can later be functionalized to introduce sulfonamide or sulfonate moieties .
- Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (3:1) at 80°C. Monitor coupling efficiency via ¹H NMR (disappearance of aromatic protons adjacent to bromine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
